N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide is a chemical compound with the molecular formula C11H20N4O3 and a molecular weight of 256.306 g/mol. This compound has garnered significant interest in the scientific community due to its diverse applications and potential implications in various fields of research and industry.
Preparation Methods
The synthesis of N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide involves several steps. One common synthetic route includes the reaction of piperidine derivatives with oxalyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced process controls and purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby inhibiting the growth and proliferation of microorganisms or cancer cells.
Comparison with Similar Compounds
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Oxalamide derivatives: These compounds contain the oxalamide functional group and are studied for their potential therapeutic applications and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-14(2)11(18)15-5-3-8(4-6-15)7-13-10(17)9(12)16/h8H,3-7H2,1-2H3,(H2,12,16)(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHZDALRRPPJPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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